molecular formula C26H32F2N4O2S B10896174 3,3'-Sulfanediylbis{1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one}

3,3'-Sulfanediylbis{1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one}

Cat. No.: B10896174
M. Wt: 502.6 g/mol
InChI Key: AHMCANFPYAQCFT-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazino]-3-({3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}sulfanyl)-1-propanone is a complex organic compound that features a piperazine ring substituted with fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazino]-3-({3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}sulfanyl)-1-propanone typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring, which can be achieved by reacting 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride under microwave irradiation.

    Substitution with Fluorophenyl Groups: The piperazine ring is then substituted with fluorophenyl groups through a nucleophilic aromatic substitution reaction.

    Formation of the Propanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazino]-3-({3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}sulfanyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced piperazine derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazino]-3-({3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}sulfanyl)-1-propanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies investigating the interaction of fluorinated piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazino]-3-({3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}sulfanyl)-1-propanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorophenyl groups enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and resulting in the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    1-(4-Trifluoromethylphenyl)piperazine: Features a trifluoromethyl group instead of a fluorophenyl group, offering different electronic properties.

    1-(4-Bromophenyl)piperazine: Contains a bromophenyl group, which affects its reactivity and biological activity.

Uniqueness

1-[4-(4-Fluorophenyl)piperazino]-3-({3-[4-(4-Fluorophenyl)piperazino]-3-oxopropyl}sulfanyl)-1-propanone is unique due to its complex structure, which combines multiple functional groups and offers a versatile platform for further chemical modifications. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H32F2N4O2S

Molecular Weight

502.6 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]sulfanylpropan-1-one

InChI

InChI=1S/C26H32F2N4O2S/c27-21-1-5-23(6-2-21)29-11-15-31(16-12-29)25(33)9-19-35-20-10-26(34)32-17-13-30(14-18-32)24-7-3-22(28)4-8-24/h1-8H,9-20H2

InChI Key

AHMCANFPYAQCFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCSCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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